cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
This compound is a carbamate derivative, with a cyclopentyl group, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazol-4-yl group. Carbamates are often used in medicinal chemistry and have a wide range of biological activities. The 1,2,4-oxadiazole ring and 1-methyl-1H-pyrazol-4-yl group are also common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group, a cyclopentyl ring, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazol-4-yl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates, 1,2,4-oxadiazoles, and pyrazoles each have characteristic reactivity. For example, carbamates can undergo hydrolysis to yield the corresponding alcohol and an isocyanate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group could participate in hydrogen bonding, influencing its solubility and reactivity .Mechanism of Action
Target of Action
CCG-356074, also known as F6559-3352, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion .
Mode of Action
CCG-356074 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various elements of the pathway . The compound’s action seems to target MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-356074 . This pathway involves a series of chemical reactions that regulate various cellular processes. Inhibition of this pathway by CCG-356074 can disrupt these processes, potentially leading to therapeutic effects .
Result of Action
CCG-356074 has shown activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by certain stimuli in specific cancer cells . Moreover, it has been observed to inhibit the growth of certain melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of certain melanoma cell lines and inhibits Rho-dependent invasion by certain cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclopentyl N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)20-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASBIITCMIJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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